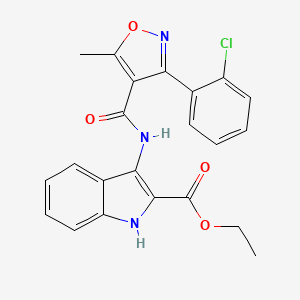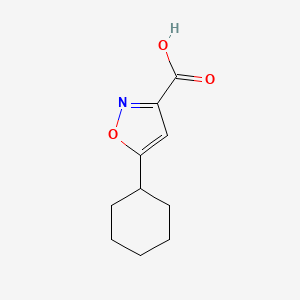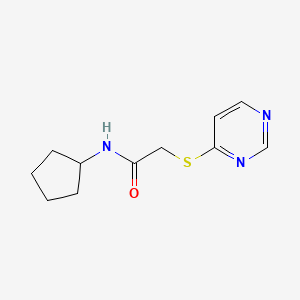![molecular formula C18H20ClN3O4S B2470510 2-Chloro-N-[4-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]pyridine-4-carboxamide CAS No. 1111489-44-1](/img/structure/B2470510.png)
2-Chloro-N-[4-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a chemical with the molecular formula C14H19ClN2O4S and a molecular weight of 346.83 . It is a powder that is stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H20ClFN2O2/c1-10-8-19 (9-11 (2)21-10)14-4-3-12 (5-13 (14)17)7-18-15 (20)6-16/h3-5,10-11H,6-9H2,1-2H3, (H,18,20) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound has a predicted melting point of 221.45°C, a predicted boiling point of 518.94°C, a predicted density of approximately 1.3 g/cm3, and a predicted refractive index of n20D 1.57 .Aplicaciones Científicas De Investigación
Chemical Synthesis and Modification
Research has shown that derivatives of sulfonamide groups, including those similar to the 2-Chloro-N-[4-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]pyridine-4-carboxamide structure, are synthesized for various applications. For instance, the coupling of pyridine-2,6-dicarbonyl dichloride with various aminobenzenesulfonamides resulted in novel pyridine-2,6-dicarboxamide derivatives containing sulfonamide groups (Stellenboom & Baykan, 2019). Such compounds have been evaluated for enzyme inhibitory activities, showing potential as carbonic anhydrase and cholinesterase inhibitors.
Polymer Science
The compound under consideration shares structural similarities with various polymers containing pyridyl moieties. In a study by Faghihi & Mozaffari (2008), new polyamides were synthesized using 2,5-bis[(4-carboxyanilino) carbonyl] pyridine with aromatic diamines, resulting in polymers with inherent viscosities and high thermal stability (Faghihi & Mozaffari, 2008). These polymers demonstrated solubility in polar solvents and potential applications in high-performance materials due to their thermal properties.
Environmental Impact Studies
Compounds with structures similar to 2-Chloro-N-[4-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]pyridine-4-carboxamide have been studied for their environmental impact. For example, Afyuni, Wagger, & Leidy (1997) investigated the runoff of sulfonylurea herbicides, which are structurally related, in relation to different tillage systems and rainfall intensities (Afyuni, Wagger, & Leidy, 1997). Such studies are crucial for understanding the environmental behavior of these compounds and their potential impact on ecosystems.
Medicinal Chemistry and Drug Design
In the realm of medicinal chemistry, similar compounds are often synthesized and evaluated for various biological activities. For instance, Shim et al. (2002) studied the molecular interaction of a structurally similar compound with the CB1 cannabinoid receptor, providing insights into receptor-ligand interactions and potential therapeutic applications (Shim et al., 2002).
Safety And Hazards
Propiedades
IUPAC Name |
2-chloro-N-[4-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O4S/c1-12-10-22(11-13(2)26-12)27(24,25)16-5-3-15(4-6-16)21-18(23)14-7-8-20-17(19)9-14/h3-9,12-13H,10-11H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZBVHLSWYNNKQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[4-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]pyridine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-ethylphenyl)-3-hydroxy-3-(4-nitrophenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2470428.png)

![4-(diethylsulfamoyl)-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/no-structure.png)

![Bicyclo[6.1.0]non-4-yn-9-ylmethanol](/img/structure/B2470434.png)

![N-(4-(dimethylamino)phenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2470439.png)


![7-Chloro-5-(4-ethylpiperazin-1-yl)-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2470443.png)
![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(6-piperidin-1-ylpyridazin-3-yl)methanone](/img/structure/B2470445.png)

![4-chloro-3-methyl-1-phenyl-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2470447.png)